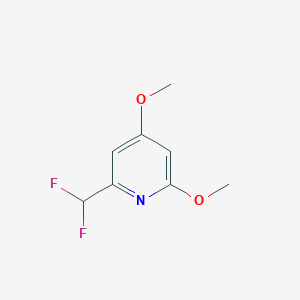

2-(Difluoromethyl)-4,6-dimethoxypyridine

Description

Properties

Molecular Formula |

C8H9F2NO2 |

|---|---|

Molecular Weight |

189.16 g/mol |

IUPAC Name |

2-(difluoromethyl)-4,6-dimethoxypyridine |

InChI |

InChI=1S/C8H9F2NO2/c1-12-5-3-6(8(9)10)11-7(4-5)13-2/h3-4,8H,1-2H3 |

InChI Key |

UYATYUBOPJIQMY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=NC(=C1)OC)C(F)F |

Origin of Product |

United States |

Preparation Methods

Multi-Step Synthesis Starting from 2,2-Difluoroacetic Anhydride

A notable and scalable method involves the synthesis of 4-(difluoromethyl)pyridin-2-amine as a key intermediate, which can be further derivatized to 2-(difluoromethyl)-4,6-dimethoxypyridine derivatives.

- Starting Material: 2,2-Difluoroacetic anhydride.

- Process: A five-step, two-pot procedure avoiding hazardous fluorinating agents and sealed vessels.

- Key Steps:

- Formation of (E)-4-ethoxy-1,1-difluorobut-3-en-2-one in 78% yield.

- Conversion to 4-(difluoromethyl)pyridin-2-amine via methoxylamine hydrochloride addition, hydrobromic acid treatment, and zinc reduction.

- Scale: Successfully validated on a kilogram scale, yielding 46% overall.

- Outcome: The intermediate 4-(difluoromethyl)pyridin-2-amine is suitable for further functionalization to 2-(difluoromethyl)-4,6-dimethoxypyridine derivatives used in kinase inhibitors and other pharmaceuticals.

Table 1: Summary of Key Reaction Conditions for 4-(Difluoromethyl)pyridin-2-amine Synthesis

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Formation of enone intermediate | Ethyl vinyl ether, 2,2-difluoroacetic anhydride | 78 | Avoids harsh fluorination |

| Methoxylamine addition | Methoxylamine hydrochloride, 50 °C, 7 h | - | Formation of oxime intermediate |

| Hydrobromic acid treatment | 33% HBr in acetic acid, 90 °C, 12-15 h | - | Cyclization step |

| Zinc reduction | Zinc, room temperature, 3 h | - | Reduction to amine |

| Isolation and purification | Extraction, drying, crystallization | 46 (overall) | Scalable to kilogram quantities |

Preparation via Pyrimidine Intermediates

Another approach involves the preparation of 4,6-dimethoxy-2-substituted pyrimidines, which can be converted to the target compound through substitution reactions.

- Starting Material: 4,6-Dihydroxy-2-methylthiopyrimidine.

- Key Reactions:

- Superchlorination to form chloropyrimidine intermediates.

- Catalytic methoxylation using catalysts such as trifluoromethane sulfonic acid copper or tertiary butyl chlorination ammonium.

- Oxidation to yield 4,6-dimethoxy-2-methanesulfonyl pyrimidine intermediates.

- Catalyst Loading: 0.001% to 0.5% by weight of main raw material.

- Advantages: High conversion efficiency (100%) of chloropyrimidine intermediates and reduced operator sensitization risks during synthesis.

- Application: The method provides a safe, high-yield route to methanesulfonyl pyrimidines, which are precursors to difluoromethyl-substituted pyridines after further transformations.

Three-Step Synthesis of 2-Chloro-4,6-dimethoxypyrimidine

This method focuses on preparing 2-chloro-4,6-dimethoxypyrimidine, a key intermediate for subsequent difluoromethylation.

- Steps:

- Salt-Forming Reaction: Malononitrile reacts with methanol and a composite solvent under anhydrous hydrogen chloride pressure to form dimethyl propylene diimine dihydrochloride.

- Cyanamide Reaction: Treatment with potassium hydroxide and cyanamide solution to generate 3-amino-3-methoxy-N-cyano-2-propylene imine.

- Condensation Reaction: Catalyzed reaction to yield 2-chloro-4,6-dimethoxypyrimidine as white crystals.

- Solvent System: Composite solvents including dimethylformamide, dimethylacetamide, dimethyl sulfoxide, and others optimize reaction efficiency and yield.

- Yield and Purity: High product content and simple preparation method reported.

- Relevance: This intermediate can be further reacted to introduce the difluoromethyl group at the 2-position.

Comparative Analysis of Methods

Research Outcomes and Practical Considerations

- The five-step synthesis route from 2,2-difluoroacetic anhydride has been validated on a large scale (up to 1.36 kg batches), demonstrating reproducibility and industrial feasibility.

- The catalytic methoxylation step in the pyrimidine route achieves near-complete conversion (100%) of chloropyrimidine intermediates, reducing impurities and improving operator safety due to lower sensitization risks.

- The three-step method for 2-chloro-4,6-dimethoxypyrimidine offers a straightforward approach with high product content, facilitating downstream transformations to difluoromethyl derivatives.

- Selection of catalysts and solvents critically influences yield, purity, and safety profiles across these methods.

- The difluoromethylation step, often requiring specialized reagents or conditions, remains a key challenge but is effectively addressed by the described synthetic sequences.

Chemical Reactions Analysis

2-(Difluoromethyl)-4,6-dimethoxypyridine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically targets the methoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the conversion of the difluoromethyl group to a methyl group.

Substitution: Nucleophilic substitution reactions are common for this compound, especially at the pyridine ring.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups may yield aldehydes, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

2-(Difluoromethyl)-4,6-dimethoxypyridine has a wide range of applications in scientific research:

Chemistry: This compound is used as a building block in the synthesis of more complex molecules

Biology: In biological research, 2-(Difluoromethyl)-4,6-dimethoxypyridine is used to study the effects of fluorine substitution on biological activity. It serves as a model compound to investigate the interactions between fluorinated molecules and biological targets.

Medicine: The compound’s potential as a pharmaceutical intermediate is being explored. Its incorporation into drug molecules can improve their metabolic stability and bioavailability, making it a valuable tool in drug discovery and development.

Industry: In the agricultural industry, 2-(Difluoromethyl)-4,6-dimethoxypyridine is used in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-4,6-dimethoxypyridine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, leading to the desired therapeutic or agricultural effects. The exact molecular targets and pathways involved depend on the specific application of the compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Fluorine vs. Other Functional Groups

Difluoromethyl (-CF₂H) vs. Trifluoromethyl (-CF₃):

The -CF₂H group in 2-(difluoromethyl)-4,6-dimethoxypyridine offers a balance between lipophilicity and polarity compared to the more hydrophobic -CF₃ group. For instance, trifluoromethyl-substituted pyridines (e.g., fluopyram) exhibit higher logP values but may suffer from reduced solubility, whereas the -CF₂H group maintains moderate lipophilicity while improving metabolic stability .- Methoxy (-OCH₃) vs. Methoxy groups, by contrast, provide steric bulk and moderate electron donation without strong hydrogen-bonding .

Heterocyclic Core: Pyridine vs. Pyrimidine

Pyridine (1 nitrogen atom):

The single nitrogen in pyridine creates a less electron-deficient ring compared to pyrimidines, favoring nucleophilic aromatic substitution at specific positions. For example, 2-(difluoromethyl)-4,6-dimethoxypyridine’s reactivity is influenced by the electron-donating methoxy groups, which activate the ring for electrophilic attacks .- This makes them preferred scaffolds in nucleoside analogs but less suited for hydrophobic target binding compared to pyridines .

Data Table: Key Properties of 2-(Difluoromethyl)-4,6-dimethoxypyridine and Analogs

Q & A

Q. What are the recommended synthetic routes for 2-(difluoromethyl)-4,6-dimethoxypyridine, and how do reaction conditions influence product purity?

Synthesis typically involves nucleophilic substitution or fluorination reactions. For example, the difluoromethyl group can be introduced via deoxofluorinating agents (e.g., DAST or XtalFluor-M) reacting with a hydroxyl or carbonyl precursor. Methoxy groups are often installed using alkylation with methyl iodide under basic conditions (e.g., K₂CO₃ in DMF). Reaction temperature and solvent polarity critically impact purity: lower temperatures (0–25°C) reduce side reactions like over-fluorination, while polar aprotic solvents (DMF, DMSO) enhance nucleophilicity . Post-synthesis purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) is essential to isolate the target compound (>95% purity).

Q. How can the structure of 2-(difluoromethyl)-4,6-dimethoxypyridine be validated using spectroscopic techniques?

- ¹H/¹³C NMR : The difluoromethyl group (CF₂H) shows a triplet in ¹H NMR (~δ 5.5–6.5 ppm, J ≈ 56 Hz) due to coupling with two fluorine atoms. Methoxy groups appear as singlets (δ ~3.8–4.0 ppm). Aromatic protons on the pyridine ring exhibit deshielded signals (δ 6.5–8.5 ppm) .

- ¹⁹F NMR : A distinct singlet for CF₂H appears at ~δ -110 to -120 ppm.

- HRMS : Molecular ion peaks (e.g., [M+H]⁺) should match the exact mass (C₈H₉F₂NO₂: theoretical m/z 201.0602) .

Q. What physicochemical properties of 2-(difluoromethyl)-4,6-dimethoxypyridine are critical for drug design?

- Lipophilicity (logP) : The difluoromethyl group increases hydrophobicity compared to hydroxyl or methyl analogs, enhancing membrane permeability. Measured via shake-flask method or HPLC retention time .

- pKa : Pyridine’s basicity is reduced by electron-withdrawing fluorine and methoxy groups. Determined potentiometrically or via UV-Vis titration (expected pKa ~3–4) .

- Thermal stability : TGA/DSC analysis shows decomposition temperatures >200°C, suitable for high-temperature reactions .

Advanced Research Questions

Q. How can researchers optimize the yield of 2-(difluoromethyl)-4,6-dimethoxypyridine in multi-step syntheses, and what are common pitfalls?

- Fluorination step : Use excess fluorinating agent (1.5–2 equiv) to drive the reaction but avoid prolonged reaction times to prevent decomposition. Monitor via TLC or in situ ¹⁹F NMR .

- Methoxy installation : Protect the pyridine nitrogen with a Boc group to prevent quaternization. Common pitfalls include incomplete deprotection (HCl/dioxane) leading to byproducts .

- Yield optimization : Statistical design (e.g., DoE) identifies critical factors. For example, a Central Composite Design revealed that solvent ratio (DMF:H₂O) and temperature account for 85% of yield variability .

Q. What biological activity has been observed for analogs of 2-(difluoromethyl)-4,6-dimethoxypyridine, and how can these insights guide target validation?

- Antimicrobial activity : Pyridine derivatives with electron-withdrawing substituents (e.g., CF₂H) inhibit bacterial enoyl-ACP reductase (IC₅₀ ~5–10 µM). Test via microdilution assays against S. aureus or E. coli .

- Anticancer potential : Structural analogs (e.g., ZSTK474) inhibit PI3Kα (IC₅₀ = 16 nM). Use kinase assays (TR-FRET) and cell viability tests (MTT on U87-MG or HCT-116 lines) .

- SAR insights : Replace methoxy with morpholine (as in ZSTK474) to enhance target selectivity. Docking studies (AutoDock Vina) correlate substituent bulk with PI3Kα binding affinity .

Q. How should researchers address contradictions in biological data between in vitro and in vivo studies for this compound?

- Bioavailability issues : Low solubility (<10 µg/mL in PBS) may limit in vivo efficacy. Use co-solvents (e.g., Cremophor EL) or nanoparticle formulations to improve pharmacokinetics .

- Metabolic instability : CYP450 enzymes (e.g., CYP3A4) may rapidly metabolize the compound. Perform microsomal stability assays and introduce blocking groups (e.g., deuterium at labile C-H bonds) .

- Off-target effects : RNA-seq profiling of treated vs. untreated cells identifies unintended pathways. Validate via CRISPR knockout of suspected off-targets .

Q. What computational strategies are effective in predicting the binding mode of 2-(difluoromethyl)-4,6-dimethoxypyridine derivatives to therapeutic targets?

- Molecular docking : Use Glide (Schrödinger) or AutoDock to model interactions with PI3Kα. The CF₂H group stabilizes hydrophobic pockets (e.g., Val851 and Met922 in PI3Kα) .

- MD simulations : GROMACS simulations (100 ns) reveal conformational stability of ligand-target complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>80%) .

- Free energy calculations : MM/PBSA or FEP+ quantify binding energy contributions. For example, methoxy groups contribute -2.3 kcal/mol to ΔGbind in PI3Kα .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.